molecular formula C15H24As B14507110 CID 71382394

CID 71382394

Katalognummer: B14507110
Molekulargewicht: 279.27 g/mol
InChI-Schlüssel: JLFUVURNFYHYFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71382394” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 71382394 involves a series of chemical reactions under specific conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific solvents, catalysts, and temperature conditions to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 71382394 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might produce oxidized derivatives, while substitution reactions could result in the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 71382394 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it might be used as a probe to study biological pathways or as a tool in drug discovery. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications might include its use as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of CID 71382394 involves its interaction with specific molecular targets. These targets could be enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 71382394 can be identified using chemical databases such as PubChem. These compounds might share structural similarities or have similar functional groups.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, this compound might exhibit distinct reactivity, biological activity, or physical properties, making it valuable for specific applications.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study

Eigenschaften

Molekularformel

C15H24As

Molekulargewicht

279.27 g/mol

InChI

InChI=1S/C15H24As/c1-13(2)16-12-8-4-5-10-15-11-7-6-9-14(15)3/h6-7,9,11,13H,4-5,8,10,12H2,1-3H3

InChI-Schlüssel

JLFUVURNFYHYFV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CCCCC[As]C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.